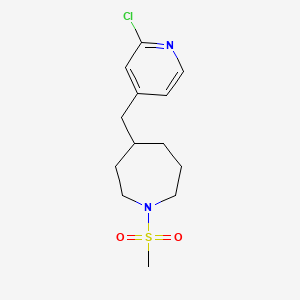

4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane

Description

Properties

IUPAC Name |

4-[(2-chloropyridin-4-yl)methyl]-1-methylsulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S/c1-19(17,18)16-7-2-3-11(5-8-16)9-12-4-6-15-13(14)10-12/h4,6,10-11H,2-3,5,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFIDMVLSUZZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(CC1)CC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane typically involves multiple steps. One common route starts with the chlorination of pyridine to obtain 2-chloro-pyridine. This intermediate is then subjected to a nucleophilic substitution reaction with an azepane derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyridine ring or the azepane ring.

Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead structure in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it suitable for:

- Antidepressant Research : Similar compounds have demonstrated modulation of serotonin pathways, suggesting that this azepane derivative could influence mood disorders.

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit the proliferation of cancer cells, providing a basis for further exploration in oncology.

Neuropharmacology

The compound's structure suggests possible interactions with neurotransmitter receptors, particularly those associated with dopaminergic and serotonergic systems. This opens avenues for:

- Neuroprotective Studies : Investigations into its ability to protect neuronal cells from oxidative stress could lead to therapeutic applications in neurodegenerative diseases.

Synthesis of Novel Compounds

As a versatile building block, 4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane can be used to synthesize more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution Reactions : The azepane ring can serve as a scaffold for attaching diverse functional groups.

Case Studies and Research Findings

| Study Title | Objective | Findings |

|---|---|---|

| Antidepressant-Like Effects | Evaluate the impact on serotonin levels | Increased serotonin levels were observed in animal models, indicating potential antidepressant properties. |

| Antitumor Activity Assessment | Investigate effects on cancer cell lines | The compound inhibited growth in several cancer cell lines while showing minimal toxicity to non-tumorigenic cells, suggesting a selective therapeutic window. |

| Neuroprotection Mechanism Study | Assess protective effects against oxidative stress | The compound reduced markers of oxidative stress in neuronal cells, supporting its potential use in treating neurodegenerative conditions. |

Mechanism of Action

The mechanism of action of 4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane involves its interaction with specific molecular targets. The chloro-pyridine moiety can bind to enzyme active sites, inhibiting their function. The methanesulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds sharing key structural motifs with 4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane, such as the 2-chloropyridine core or azepane/sulfonyl derivatives.

Table 1: Structural and Functional Comparison

Key Observations

Electronic and Steric Effects :

- The methylsulfonyl group in the target compound enhances polarity compared to the tert-butyldimethylsilyloxy (TBS) groups in compounds. This difference impacts solubility and reactivity: sulfonamides are more hydrophilic, whereas TBS groups increase lipophilicity .

- The azepane ring provides conformational flexibility, contrasting with the rigid pyrrolidine in derivatives.

Substituent Influence on Bioactivity: The pivalamide group in N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide may enhance metabolic stability compared to the methylsulfonyl group, which is prone to enzymatic hydrolysis . The ketone in 1-(2-Chloropyridin-4-yl)ethanone () offers a reactive site for further derivatization, absent in the target compound.

Biological Activity

Overview

4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane is a synthetic organic compound characterized by its unique structure, which includes a chloro-substituted pyridine ring and a methanesulfonyl group attached to an azepane ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula for this compound is . The presence of both the chloro-pyridine moiety and the methanesulfonyl group contributes to its distinct chemical properties and biological activity.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1316218-00-4 |

| Molecular Weight | 304.81 g/mol |

| InChI Key | BKFIDMVLSUZZRS-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The chloro-pyridine moiety can bind to enzyme active sites, potentially inhibiting their function. Additionally, the methanesulfonyl group enhances the compound’s solubility and reactivity, facilitating interactions with various biological molecules. These interactions may modulate several biochemical pathways, contributing to its observed effects.

Anticancer Properties

Research indicates that derivatives of chloropyridine compounds exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation effectively. In particular, a study on related compounds demonstrated that certain derivatives exhibited potent activity against gastric cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it may possess activity against various bacterial strains, although comprehensive studies are needed to establish its efficacy and mechanism of action in this context.

Enzyme Inhibition

One notable area of research involves the compound's potential as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibitors targeting CDK pathways are being explored as therapeutic agents in cancer treatment .

Case Studies

- Antitumor Activity : A study focusing on chloropyridine derivatives demonstrated significant antiproliferative effects against gastric cancer cells (SGC-7901). Compound 6o from this series showed an IC50 value of 2.3 μM against telomerase, indicating strong potential for further development as an anticancer agent .

- Enzyme Targeting : Research on related azepane compounds has indicated their ability to inhibit specific enzymes involved in tumor growth and proliferation. The mechanism often involves binding at active sites, leading to decreased enzymatic activity and subsequent tumor cell death .

Q & A

Q. How can researchers validate target engagement in complex biological systems?

- Methodological Answer : Use photoaffinity labeling with a bifunctional probe (e.g., aryl azide) followed by click chemistry for pull-down assays. In situ target identification can be achieved via CETSA (Cellular Thermal Shift Assay) with Western blotting or nanoDSF (differential scanning fluorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.